molecular formula C20H19NO6 B2886440 Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate CAS No. 477500-42-8

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate

Numéro de catalogue: B2886440
Numéro CAS: 477500-42-8
Poids moléculaire: 369.373
Clé InChI: FLRPFYYYBRRPQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative intended for research use only. It is not for diagnostic or therapeutic applications. Benzofurans are privileged structures in medicinal chemistry due to their diverse biological activity profile . This specific compound features a benzofuran core substituted with an ester group and a 3,4-dimethoxybenzamido side chain, a structure suggestive of potential investigation as a building block for developing pharmacologically active molecules. Research into analogous benzofuran compounds has highlighted their significant potential in anticancer research, with some derivatives demonstrating selective cytotoxicity against human cancer cell lines such as leukemia (K562, MOLT-4), and cervix carcinoma (HeLa) in vitro . The presence of halogen atoms, such as bromine, on related benzofuran structures has been shown to enhance cytotoxic activity and selectivity, likely through the formation of specific halogen bonds with biological targets . Furthermore, derivatives of benzofuran-2-carboxylic acid can be efficiently synthesized via methods such as the microwave-assisted Perkin rearrangement, which allows for the expedited production of these scaffolds in high yields . Researchers may find value in this chemical for exploring structure-activity relationships (SAR), synthesizing novel analogs, or conducting preliminary biological screenings, particularly in the field of oncology.

Propriétés

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRPFYYYBRRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in an HBF4 medium, followed by treatment with concentrated H2SO4 . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Analyse Des Réactions Chimiques

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include Fe(III) salts, oxidants like t-BuO2, and ligands such as 1,10-phenanthroline . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzofuran derivatives.

Applications De Recherche Scientifique

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism by which Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Diversity

Key structural analogs differ in substituents at position 3 of the benzofuran core, which critically affect pharmacological and physicochemical properties.

Compound Name Substituent at Position 3 Biological Target/Activity Synthesis Yield Reference
Benzofuran-2-carbohydrazide derivatives Carbohydrazide Urease inhibition 55–80%
Pyrazole-benzofuran hybrids (e.g., 4a-o) Formyl pyrazole α-Glucosidase inhibition Not specified
Compound 21 () Piperazinyl-methyl-nitroimidazole Antitumor/anti-HIV Not specified
1,2,4-Triazine derivatives (4a, 4b) Phenyl/chlorophenyl-triazine Not reported (structural novelty) 55–65%
Target compound 3,4-Dimethoxybenzamido Not explicitly reported (inference) Not available N/A
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., –Cl in 4b) improve cyclization yields due to enhanced electrophilicity . Bulkier groups (e.g., piperazinyl-methyl-nitroimidazole in Compound 21) may enhance membrane permeability but reduce solubility .

Physicochemical Properties

  • Solubility: Methoxy and ester groups improve solubility in polar solvents (e.g., ethanol, DMF), whereas nitro or chloro groups may reduce it.
  • Stability : The ethyl ester at position 2 is susceptible to hydrolysis under basic conditions, a limitation shared with analogs like Compound 22 .

Activité Biologique

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

1. Chemical Structure and Synthesis

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including amide formation and carboxylation. Recent advancements have emphasized transition-metal-free methods for synthesizing related benzofuran derivatives, enhancing yield and efficiency .

2.1 Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 3-(3,4-dimethoxybenzamido)MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Caspase activation
A549 (Lung Cancer)18Cell cycle arrest

2.2 Anti-inflammatory Effects

Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties. Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .

2.3 Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Activity

In a study involving the evaluation of various benzofuran derivatives against breast cancer cells, ethyl 3-(3,4-dimethoxybenzamido) was noted for its ability to significantly reduce cell viability at concentrations as low as 15 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treated cells exhibited characteristics consistent with programmed cell death .

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory effects of several benzofuran derivatives in a murine model of arthritis. Ethyl 3-(3,4-dimethoxybenzamido) demonstrated a marked reduction in paw swelling and serum levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .

4. Conclusion

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate shows promising biological activities across multiple domains including anticancer effects, anti-inflammatory properties, and antimicrobial activity. Continued research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves three key steps: (1) benzofuran core formation via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in a basic medium (e.g., Na₂CO₃ in N-methylpyrrolidine), (2) amide coupling using 3,4-dimethoxybenzoyl chloride or activated acid derivatives with coupling agents like DCC/DMAP, and (3) esterification to finalize the ethyl group. Optimization includes solvent selection (polar aprotic solvents like DMF enhance amide coupling efficiency), temperature control (40–60°C for cyclization), and microwave-assisted synthesis to reduce reaction time and improve yields .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms the benzofuran core, ester, and amide substituents.
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX programs) resolves 3D structure and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and antiproliferative effects in cancer cell lines (e.g., melanoma). Assays include:

  • MTT assays for cytotoxicity (IC₅₀ values in µM range).
  • Agar diffusion tests for antimicrobial potency. Activity is attributed to the 3,4-dimethoxybenzamido group’s interaction with enzymes like COX-2 or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Purity validation via HPLC (>95% purity).
  • Dose-response curves to confirm IC₅₀ consistency.
  • Molecular docking to compare binding affinities across targets (e.g., COX-2 vs. tyrosine kinases) .

Q. What methodologies are used to study the compound’s mechanism of action in anticancer pathways?

  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Western blotting to quantify protein expression (e.g., Bcl-2, caspase-3).
  • Kinase inhibition assays (e.g., EGFR or BRAF kinases) using recombinant enzymes and ATP-competitive probes .

Q. How can synthetic yields be improved for large-scale research applications?

  • Continuous flow reactors enhance reaction homogeneity and scalability.
  • Catalyst optimization (e.g., Pd/C for deprotection steps).
  • Solvent-free conditions or ionic liquids to reduce side reactions .

Q. What strategies differentiate this compound’s bioactivity from analogs with varying substituents?

  • SAR studies comparing methoxy (3,4- vs. 2,5-substitution) and halogenated analogs.
  • Free-energy perturbation (FEP) calculations to model substituent effects on target binding.
  • Metabolic stability tests (e.g., microsomal assays) to evaluate pharmacokinetic differences .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Microwave-assisted synthesisPower (300–500 W), solvent (DMF/DCM)
Characterization X-ray crystallographySHELXL refinement, twinning analysis
Biological Assays Kinase inhibition assaysATP concentration, incubation time
Computational Molecular docking (AutoDock Vina)Grid box size, scoring functions

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.